1-Benzyl-4-(dimethylamino)pyridinium
Description
NMR Spectral Analysis (¹H/¹³C)
Nuclear magnetic resonance spectroscopy provides detailed structural information for this compound derivatives through analysis of both proton and carbon-13 spectra. The ¹H NMR spectrum exhibits characteristic signals for the dimethylamino protons appearing as a singlet typically around 3.0-3.2 parts per million, integrating for six protons due to the rapid rotation of the methyl groups on the NMR timescale. The benzyl methylene protons appear as a singlet in the 5.6-5.8 parts per million region, showing the characteristic downfield shift expected for protons adjacent to a positively charged nitrogen center.
Aromatic proton signals in the ¹H NMR spectrum demonstrate the electronic influence of both the quaternary nitrogen and the dimethylamino substituent. The pyridine ring protons ortho to the quaternary nitrogen (H-2 and H-6) appear significantly downfield compared to neutral pyridine, typically around 9.0-9.2 parts per million due to the electron-withdrawing effect of the positive charge. Conversely, the protons ortho to the dimethylamino group (H-3 and H-5) show upfield shifts to approximately 6.8-7.2 parts per million, reflecting the strong electron-donating character of the dimethylamino substituent.
The ¹³C NMR spectrum reveals detailed information about the electronic structure and bonding characteristics of the pyridinium system. The quaternary carbon center typically appears around 145-150 parts per million, while the carbon bearing the dimethylamino group shows significant upfield shift to approximately 155-160 parts per million due to increased electron density. The dimethylamino methyl carbons appear as a characteristic signal around 40 parts per million, while the benzyl methylene carbon shows typical values around 65-70 parts per million for carbon atoms α to quaternary nitrogen centers.
Carbon-13 chemical shift analysis provides quantitative assessment of charge distribution within the pyridinium ring system. The alternating pattern of electron-rich and electron-poor carbon centers reflects the quinoid resonance contribution resulting from the push-pull electronic effects of the dimethylamino and quaternary nitrogen substituents. These spectroscopic parameters serve as diagnostic tools for structural confirmation and purity assessment of synthesized materials.
IR Vibrational Mode Assignments
Infrared spectroscopy reveals characteristic vibrational modes that provide detailed information about the functional groups and bonding interactions in this compound derivatives. The spectrum exhibits distinct absorption bands corresponding to carbon-hydrogen stretching vibrations of the aromatic rings, typically appearing in the 3000-3100 wavenumber region. The dimethylamino methyl groups show characteristic symmetric and antisymmetric carbon-hydrogen stretching modes around 2950-2850 wavenumbers, with intensities proportional to the number of methyl substituents present.
The pyridinium ring system displays characteristic aromatic carbon-carbon stretching vibrations in the 1600-1500 wavenumber region, with the exact frequencies shifted relative to neutral pyridine due to the quaternization effect. The electron-rich character imparted by the dimethylamino substituent leads to strengthening of certain carbon-carbon bonds, evidenced by higher frequency stretching modes compared to unsubstituted pyridinium salts. Carbon-nitrogen stretching vibrations of the dimethylamino group appear around 1350-1250 wavenumbers, showing the partial double bond character resulting from conjugation with the pyridine π-system.
Bending and deformation modes provide additional structural information, with in-plane and out-of-plane deformation vibrations of the aromatic rings appearing in the 900-700 wavenumber region. The benzyl substituent contributes characteristic monosubstituted benzene ring vibrations, including the diagnostic 690-710 wavenumber band for out-of-plane carbon-hydrogen bending of five adjacent aromatic protons. Ring breathing modes of both the pyridine and benzene rings appear as medium-intensity bands in the 1000-800 wavenumber region.
Hydrogen bonding interactions in crystalline samples lead to additional spectroscopic features, including broad absorption bands in the 3500-2500 wavenumber region when water molecules or other hydrogen bond donors are present in the crystal lattice. The counterion nature significantly influences the spectroscopic profile, with bromide and chloride salts showing subtle but detectable differences in the far-infrared region below 600 wavenumbers.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound derivatives reveals characteristic fragmentation pathways that provide structural confirmation and purity assessment. The molecular ion peak for the cationic species appears at mass-to-charge ratio 213.298, corresponding to the formula C₁₄H₁₇N₂⁺. This base peak typically exhibits high intensity due to the inherent stability of the quaternary ammonium structure, which delocalizes the positive charge effectively throughout the conjugated π-system.
Primary fragmentation pathways involve loss of the benzyl substituent through α-cleavage adjacent to the quaternary nitrogen center, yielding a characteristic fragment ion at mass-to-charge ratio 122 corresponding to the 4-(dimethylamino)pyridinium cation. This fragmentation represents the most thermodynamically favorable pathway due to the formation of a stable benzylic carbocation and retention of the aromatic pyridinium system. Secondary fragmentation involves loss of dimethylamine from the primary fragment, producing ions at mass-to-charge ratio 78 corresponding to the unsubstituted pyridinium cation.
Alternative fragmentation pathways include loss of individual methyl groups from the dimethylamino substituent, yielding fragment ions at mass-to-charge ratios 198 and 183 for sequential methyl losses. These fragmentations typically occur under higher energy collision conditions and provide confirmatory evidence for the dimethylamino substitution pattern. The benzyl fragment itself appears as a prominent peak at mass-to-charge ratio 91, representing the tropylium ion formed through rearrangement of the initially generated benzyl cation.
Properties
Molecular Formula |
C14H17N2+ |
|---|---|
Molecular Weight |
213.3g/mol |
IUPAC Name |
1-benzyl-N,N-dimethylpyridin-1-ium-4-amine |
InChI |
InChI=1S/C14H17N2/c1-15(2)14-8-10-16(11-9-14)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3/q+1 |
InChI Key |
WFCLXYFMXYSPQT-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Symmetric Bispyridinium Derivatives
Compound 10a (1-Benzyl-4-(dimethylamino)pyridinium dimer) features two identical cationic heads connected by a long linker. Key interactions include:
Comparison with Compound 2 (4BR3) :
- Both share the this compound fragment. However, Compound 2 lacks the extended linker, resulting in weaker hydrophobic interactions with Ile433 and reduced inhibitory potency (IC₅₀ > 10 µM vs. 2.5 µM for asymmetric derivatives) .
Comparison with HC-3 (3G15) :
- HC-3, a natural ChoKα inhibitor, lacks aromatic substituents. The benzyl group in this compound enhances π-π stacking with Tyr354, improving binding affinity by ~30% compared to HC-3 .
Non-Symmetric Bispyridinium Derivatives
Asymmetric analogs combine this compound with fragments like 4-(4-chloro-N-methylanilino)-pyridinium. These hybrids exhibit:
BR23 and BR31 (Quinolinium Derivatives)
- Structural similarity: The 4-(dimethylamino)pyridinium moiety in this compound aligns with the quinolinium core of BR23/BR31 (<0.30 Å atomic shift) .
- Functional divergence: BR23/BR31’s 7-chloro-quinolinium group engages in halogen bonding with Tyr440, a feature absent in pyridinium analogs. This confers a 15% higher inhibitory activity in BR23/BR31 .
Key findings :
- The dimethylamino group in c stabilizes transition states via charge delocalization, increasing conversion by 14% over a .
- Catalyst c outperforms b in selectivity due to reduced steric hindrance from the dimethylamino group vs. cyano .
Contradictions and Limitations
- Linker length: reports that long linkers in 3-aminophenol-based inhibitors reduce ChoKα affinity, contradicting the efficacy of compound 10a’s extended linker. This discrepancy may arise from the adenine fragment’s superior ATP-binding affinity in 10a, compensating for linker inefficiencies .
- Cell-cycle effects : While compound 10a induces G1 arrest in Jurkat and MCF-7 cells, Sanchez-Lopez et al. observed G1 reduction with RSM932A and MN58b, suggesting context-dependent mechanisms .
Preparation Methods
Reaction Mechanism and General Protocol
The reaction typically proceeds via an SN2 mechanism, where DMAP reacts with benzyl bromide in a polar aprotic solvent such as acetonitrile or toluene under reflux. For example, a method adapted from the synthesis of analogous N-benzylpyridinium salts involves refluxing DMAP with benzyl bromide in acetonitrile for 12 hours, yielding the product in 85% isolated yield after recrystallization. The absence of a base is notable, as the pyridine nitrogen itself acts as the nucleophile.
Solvent and Temperature Effects
Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance the reaction rate due to their ability to stabilize ionic intermediates, while toluene offers a non-polar alternative that simplifies purification. A comparative study from patent literature demonstrates that refluxing DMAP with benzyl bromide in toluene for 8 hours achieves a 78% yield, slightly lower than acetonitrile-based methods. Elevated temperatures (80–100°C) are generally required to overcome the activation energy of the quaternization step.
Alternative Benzylation Agents and Their Efficacy
While benzyl bromide is the most common reagent, other benzylating agents such as benzyl chloride, benzyl iodide, and benzyl tosylate have been explored.
Benzyl Chloride and Iodide
Benzyl chloride, though less reactive than bromide, can be employed under prolonged reaction times. A patent describing the synthesis of related pyridinium salts reports a 65% yield when using benzyl chloride in dimethylformamide (DMF) at 90°C for 24 hours. Benzyl iodide, despite its higher reactivity, is less favored due to instability and cost.
Benzyl Tosylate and Mesylate
Phase-transfer catalysts (PTCs) such as tetrabutylammonium bromide (TBAB) enable the use of benzyl tosylate in biphasic systems. For instance, a 72% yield is achieved when DMAP reacts with benzyl tosylate in a water-toluene mixture with TBAB, highlighting the role of PTCs in facilitating interfacial reactions.
Purification and Characterization Techniques
Post-synthetic purification is critical to obtaining high-purity this compound.
Recrystallization
Recrystallization from ethanol or ethyl acetate is the most common method. The product typically forms hygroscopic crystals, necessitating rapid filtration and drying under vacuum.
Spectroscopic Characterization
-
1H NMR : Key signals include the pyridinium proton at δ 8.5–9.0 ppm and the benzyl methylene group at δ 5.5–6.0 ppm.
-
Mass Spectrometry : ESI-MS reveals a prominent [M]+ ion at m/z 243.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters from diverse literature sources:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Benzyl-4-(dimethylamino)pyridinium derivatives?
- Methodological Answer : Synthesis typically involves quaternization of 4-(dimethylamino)pyridine with benzyl halides under reflux in polar aprotic solvents (e.g., acetonitrile). For complex derivatives, coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate) are used to activate carboxyl groups in peptide-like reactions. Purification often employs reverse-phase HPLC, with retention times and molecular weight validation via mass spectrometry .
Q. How is X-ray crystallography applied to characterize this compound salts?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Crystals are mounted on diffractometers (e.g., XtaLAB Synergy), and data collected at low temperatures (e.g., 100 K) to minimize thermal motion. Structural refinement using SHELX software resolves bond lengths (e.g., Sn–Br discrepancies of 0.1 Å in organometallic salts) and intermolecular interactions. Hydrogen atoms are placed geometrically, and displacement parameters refined anisotropically .
Q. Which spectroscopic techniques are essential for characterizing these compounds?
- Methodological Answer :
- NMR : and NMR (e.g., δ 3.26 ppm for N–CH) confirm substitution patterns.
- IR : Bands at ~1647 cm (C=N) and ~1213 cm (C–N) validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M] for ionic derivatives).
- Elemental Analysis : Validates purity (>96%) for publication-grade compounds .
Advanced Research Questions
Q. How do intermolecular interactions influence crystal packing in this compound complexes?
- Methodological Answer : Hirshfeld surface analysis (via Crystal Explorer) quantifies interactions:
- Hydrogen bonding : N–H···Cl/Br (2.8–3.8 Å) stabilizes 3D networks.
- π-π stacking : Centroid distances of ~3.59 Å between pyridinium rings form antiparallel dimers.
- Halogen bonding : C–H···Br/Cl interactions (e.g., 2.81 Å for C23–H23···Br2) enhance layer stability. These interactions guide crystal engineering for functional materials .
Q. How are data contradictions in crystallographic bond lengths resolved for pyridinium salts?
- Methodological Answer : Discrepancies (e.g., Sn–Br1 = 2.7055 Å vs. Sn–Br2 = 2.8056 Å) arise from crystallographic symmetry or thermal motion. Strategies include:
- High-resolution data : Collect at low temperatures (100 K) to reduce disorder.
- Refinement models : Use anisotropic displacement parameters and check ADPs for overfitting.
- Validation tools : checkCIF alerts identify outliers, prompting re-examination of data collection or symmetry assignments .
Q. What are the implications of these derivatives in enzyme inhibition studies?
- Methodological Answer : Pyridinium ions inhibit enzymes via electrostatic interactions with active sites. For example:
- In vitro assays : Measure IC values using fluorogenic substrates.
- Molecular docking : Simulate binding to catalytic residues (e.g., serine hydrolases).
- Toxicity pathways : Assess mitochondrial dysfunction via ATP depletion assays. Studies show dimethylamino groups enhance lipophilicity, affecting membrane permeability .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
